2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine
Overview
Description
2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of 2-chloro-4-methoxypyridine followed by iodination and methoxymethylation under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and coupled aromatic compounds.
Scientific Research Applications
2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and methoxy groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
2-Chloro-4-methoxypyridine: Lacks the iodine and methoxymethyl groups, resulting in different chemical properties and reactivity.
4-Iodo-2-methoxypyridine: Similar structure but without the chlorine and methoxymethyl groups.
2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a methoxymethyl group, leading to different reactivity.
Uniqueness: 2-Chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine is unique due to the combination of chlorine, iodine, and methoxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClINO2/c1-12-4-5-6(10)3-7(9)11-8(5)13-2/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGFOXOFQGBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=C(C=C1I)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222385 | |
Record name | 6-Chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144290-14-2 | |
Record name | 6-Chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144290-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-iodo-2-methoxy-3-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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